molecular formula C12H18O2S B13643787 (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane

(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane

Cat. No.: B13643787
M. Wt: 226.34 g/mol
InChI Key: GOPUSJYPGMVEKA-UHFFFAOYSA-N
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Description

(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane is a sulfur-containing organic compound featuring a 3,4-dimethylphenyl group linked to a 2,2-dimethoxyethyl moiety via a sulfane (thioether) bond.

Properties

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

4-(2,2-dimethoxyethylsulfanyl)-1,2-dimethylbenzene

InChI

InChI=1S/C12H18O2S/c1-9-5-6-11(7-10(9)2)15-8-12(13-3)14-4/h5-7,12H,8H2,1-4H3

InChI Key

GOPUSJYPGMVEKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SCC(OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane typically involves the reaction of 3,4-dimethylphenylthiol with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The general reaction scheme is as follows:

3,4-dimethylphenylthiol+2,2-dimethoxyethanol(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane\text{3,4-dimethylphenylthiol} + \text{2,2-dimethoxyethanol} \rightarrow \text{(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane} 3,4-dimethylphenylthiol+2,2-dimethoxyethanol→(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane

Industrial Production Methods

In an industrial setting, the production of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane involves its interaction with molecular targets through its sulfane and methoxy groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane with structurally related sulfane derivatives, focusing on substituent effects, molecular properties, and research relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Phenyl Ring) Alkoxyethyl Chain Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane 3,4-dimethyl 2,2-dimethoxy C₁₂H₁₈O₂S* ~250.3* Not reported (inferred stability) -
(2-Chlorophenyl)(2,2-dimethoxyethyl)sulfane 2-chloro 2,2-dimethoxy C₁₀H₁₃ClO₂S 232.73 Intermediate in pharmaceutical synthesis
(3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane 3,4-difluoro 2,2-dimethoxy C₁₀H₁₂F₂O₂S 234.26 Discontinued; halogenated analog
(2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane 2-methoxy-4-methyl 2,2-diethoxy C₁₄H₂₂O₃S 270.39 Predicted density: 1.06 g/cm³; boiling point: 349.2°C
2-(3,4-Dimethoxyphenyl)ethyl phenyl sulfide 3,4-dimethoxy - C₁₆H₁₈O₂S 274.38 Synthetic intermediate (CAS 197142-08-8)

*Calculated based on analogous structures.

Key Observations:

Methoxy vs. Methyl Groups: The 3,4-dimethylphenyl group in the target compound may confer greater hydrophobicity compared to methoxy-substituted analogs (e.g., 2-(3,4-dimethoxyphenyl)ethyl phenyl sulfide), which could influence solubility and biological membrane permeability .

Physicochemical Properties

  • Predicted properties for the diethoxy derivative (density: 1.06 g/cm³, boiling point: 349.2°C) suggest that alkoxy chain length impacts volatility and phase behavior, which are critical for industrial applications like solvent design .

Pharmacological Potential While sulfonamides (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl] derivatives) are well-documented for antimicrobial activity, sulfanes like the target compound may exhibit unique bioactivity due to sulfur’s redox versatility .

Biological Activity

(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12H16O2S
  • Molecular Weight : 232.32 g/mol

The structure includes a sulfane group which is known to influence biological interactions significantly.

Research indicates that the biological activity of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane may involve several mechanisms:

  • E3 Ligase Modulation : The compound has been shown to interact with E3 ubiquitin ligases, which play a crucial role in protein degradation pathways. This interaction can lead to the modulation of various signaling pathways involved in cancer cell survival and apoptosis .
  • Antioxidant Activity : Sulfane compounds often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage and promoting cell survival under stress conditions.
  • Cell Cycle Regulation : Preliminary studies suggest that the compound may influence cell cycle progression, particularly in cancer cells. By modulating key regulatory proteins, it could potentially halt the proliferation of malignant cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF7 breast cancer cells
AntioxidantReduces oxidative stress markers
Cell Cycle ArrestInhibits progression in cancer cell lines

Case Study 1: Anticancer Activity

A study investigated the effects of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane on MCF7 breast cancer cells. The compound was administered at varying concentrations (0.1 nM to 100 nM) for 48 hours. Results demonstrated a significant reduction in cell viability and an increase in apoptotic markers compared to control groups treated with DMSO .

Case Study 2: Oxidative Stress Reduction

In another study focusing on oxidative stress, the compound was tested in vitro against reactive oxygen species (ROS). The results indicated that treatment with (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane significantly lowered ROS levels in human fibroblast cells, suggesting its potential as an antioxidant agent .

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